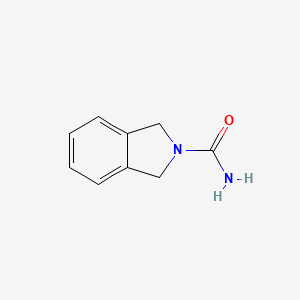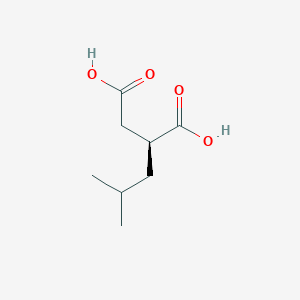
(S)-2-Isobutylsuccinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Isobutylsuccinic acid is an organic compound with the molecular formula C8H14O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image This compound is a derivative of succinic acid, where one of the hydrogen atoms is replaced by an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-Isobutylsuccinic acid can be synthesized through several methods. One common approach involves the asymmetric hydrogenation of itaconic acid derivatives. This method uses chiral catalysts to ensure the production of the (S)-enantiomer. The reaction typically occurs under mild conditions with hydrogen gas and a suitable solvent.
Another method involves the alkylation of succinic acid derivatives. This process uses isobutyl bromide as the alkylating agent in the presence of a strong base, such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches. Microbial fermentation using genetically engineered strains of bacteria or yeast can produce the compound efficiently. These microorganisms are engineered to express enzymes that catalyze the conversion of simple sugars into this compound under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Isobutylsuccinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(S)-2-Isobutylsuccinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of (S)-2-Isobutylsuccinic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The exact pathways and targets can vary depending on the context of its use.
Comparison with Similar Compounds
(S)-2-Isobutylsuccinic acid can be compared with other similar compounds, such as:
Succinic acid: The parent compound, which lacks the isobutyl group.
2-Methylsuccinic acid: A similar compound with a methyl group instead of an isobutyl group.
2-Ethylsuccinic acid: Another derivative with an ethyl group.
Properties
CAS No. |
63163-11-1 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(2S)-2-(2-methylpropyl)butanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-5(2)3-6(8(11)12)4-7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12)/t6-/m0/s1 |
InChI Key |
PIYZBBVETVKTQT-LURJTMIESA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)CC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


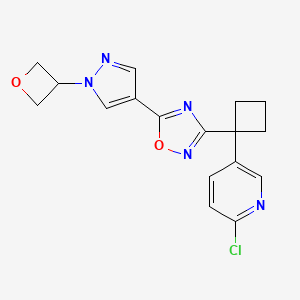
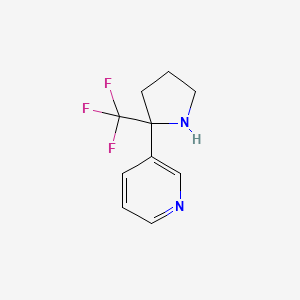
![1-Methyl-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B15245741.png)
![2-Ethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B15245750.png)
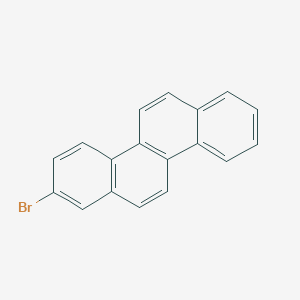
![4-Amino-5,6'-dichloro-3-fluoro-[2,3'-bipyridine]-6-carboxylic acid](/img/structure/B15245755.png)


![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(2R)-thiiran-2-yl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B15245785.png)
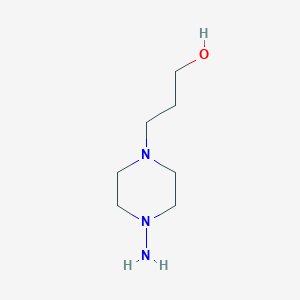
![3-Chloro-1-ethyl-7H-[1,3]dioxolo[4,5-g]cinnolin-4(1H)-one](/img/structure/B15245793.png)
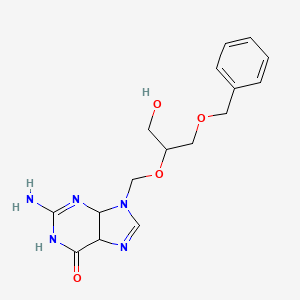
![2-[3-(4-Bromo-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245800.png)
